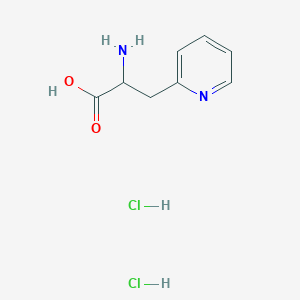

2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

Description

2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (CAS 74104-85-1) is a chiral amino acid derivative with the molecular formula C₈H₁₂Cl₂N₂O₂ and a molecular weight of 239.10 g/mol . Structurally, it features a pyridin-2-yl group attached to the β-carbon of an alanine backbone, with two hydrochloride counterions enhancing its solubility and stability. This compound is widely utilized as a building block in pharmaceutical and biochemical research, particularly in peptide synthesis and enzyme inhibitor studies.

A synthesis method detailed in involves alkaline hydrolysis of a methyl ester precursor followed by acidification with HCl, yielding the product in 96% efficiency . Its crystalline solid form and high purity (≥95%) make it suitable for controlled experimental applications.

Properties

IUPAC Name |

2-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOJCMDWQOEDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697741 | |

| Record name | 3-Pyridin-2-ylalanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98062-70-5 | |

| Record name | 3-Pyridin-2-ylalanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves the reaction of pyridine-2-carboxaldehyde with alanine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous medium at room temperature. The product is then purified by recrystallization using a mixture of ethanol and water .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the product and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Alkylated or acylated amino acids.

Scientific Research Applications

Neuropharmacology

Research indicates that 2-A-3-YPA dihydrochloride may function as an analog of naturally occurring amino acids involved in neurotransmission. Its structural properties suggest potential interactions with neurotransmitter systems, particularly those related to neuronal signaling pathways. Preliminary studies have shown that it may influence synaptic transmission and neuronal excitability, making it a candidate for further exploration in treating cognitive disorders and neurodegenerative diseases .

Enzyme Interaction Studies

The presence of the pyridine moiety allows this compound to act as a ligand for various enzymes and receptors. Investigations into its binding affinity and specificity could provide insights into new therapeutic targets, particularly in metabolic pathways where amino acids play a crucial role .

Buffering Agent in Cell Culture

This compound has been identified as a non-ionic organic buffering agent, useful in maintaining pH levels within cell culture environments (pH range 6-8.5). This application is critical for ensuring optimal conditions for cellular growth and experimentation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyridine moiety allows it

Biological Activity

2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The compound has the molecular formula and features a pyridine ring attached to a propanoic acid backbone. The dihydrochloride form enhances its solubility and stability in aqueous solutions, which is essential for biological assays and therapeutic applications .

Research indicates that this compound interacts with specific neurotransmitter systems, particularly by modulating AMPA receptors. This modulation can lead to neuroprotective effects, making it a candidate for further pharmacological investigations aimed at treating neurodegenerative diseases.

Neuroprotective Effects

Studies have suggested that compounds similar to 2-Amino-3-(pyridin-2-yl)propanoic acid may exhibit neuroprotective properties. These effects are attributed to their ability to enhance synaptic transmission and protect neurons from excitotoxicity, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

- Neuroprotective Studies : In vitro studies revealed that compounds interacting with AMPA receptors could significantly reduce neuronal death in models of excitotoxicity. The precise pathways involved include modulation of calcium influx through AMPA receptor channels, which is critical in preventing neuronal damage.

- Antimicrobial Efficacy : A study evaluating the antibacterial activity of pyridine derivatives reported MIC values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli. Such findings suggest that this compound could possess similar antimicrobial properties .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride with analogous compounds, highlighting structural variations and physicochemical properties:

Key Research Findings and Structural Insights

Substituent Effects on Reactivity :

- Chlorine or bromine at the 5-position of the pyridine ring (e.g., CAS 209527-00-4) increases molecular weight and lipophilicity, enhancing membrane permeability in drug delivery studies .

- Pyridin-4-yl derivatives (e.g., CAS 178933-04-5) exhibit distinct electronic profiles compared to pyridin-2-yl analogs, influencing hydrogen-bonding interactions in enzyme active sites .

Salt Form Impact: The dihydrochloride form (e.g., CAS 74104-85-1) improves aqueous solubility compared to free bases like (R)-2-amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5, MW 166.18 g/mol) , critical for in vitro assays.

Heterocyclic Modifications :

- Replacement of pyridine with triazole (CAS 2377031-79-1) introduces nitrogen-rich coordination sites, useful in catalysis or metal-organic framework (MOF) synthesis .

Stereochemical Considerations :

- The (R)-enantiomer (CAS 74104-85-1) is preferred in chiral drug synthesis, while (S)-isomers (e.g., CAS 178933-04-5) may exhibit divergent biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis involves hydrolysis of a methyl ester precursor followed by acidification. For example, methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate is hydrolyzed with NaOH in EtOH, acidified with HCl, and concentrated to yield the dihydrochloride salt. Key parameters include stoichiometric control of HCl and solvent removal efficiency .

- Critical Factors : Excess HCl ensures complete salt formation, while rotary evaporation prevents thermal degradation. Yields >95% are achievable under controlled conditions .

Q. How can researchers verify the purity and stereochemical integrity of this compound?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to confirm enantiopurity. Purity is validated via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR for structural confirmation. Mass spectrometry (ESI-MS) confirms molecular weight .

- Data Interpretation : Peaks in NMR (e.g., δ 8.5 ppm for pyridin-2-yl protons) and MS (m/z 253.1 for [M+H]⁺) should align with theoretical values .

Q. What is the role of the dihydrochloride salt form in enhancing research utility?

- Methodology : The dihydrochloride salt improves aqueous solubility (>50 mg/mL in H₂O) and stability by protonating amino groups, reducing oxidation during storage. Comparative studies with freebase forms show enhanced bioavailability in cellular assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for studies requiring chiral specificity?

- Methodology : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) during the coupling of pyridin-2-yl intermediates with protected amino acids. Alternatively, enzymatic resolution using immobilized phenylalanine ammonia-lyase (PAL) can isolate the (S)-enantiomer with >99% ee .

- Challenges : Competing racemization during acidification steps requires pH monitoring (<2.5) to preserve stereochemistry .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Analysis Framework :

- Source 1 : In vitro assays may show variability due to differences in cell permeability (logP ~-1.2 for dihydrochloride vs. 0.5 for freebase) .

- Source 5 : Conflicting enzyme inhibition data (e.g., IC₅₀ ranging from 10–100 µM) may arise from buffer composition (e.g., Tris vs. phosphate) affecting ionization .

Q. How does the pyridin-2-yl moiety influence interactions with biological targets compared to other heterocycles?

- Methodology : Conduct molecular docking (e.g., AutoDock Vina) to compare binding modes of pyridin-2-yl vs. pyrimidin-2-yl analogs. The pyridin-2-yl group forms stronger π-π stacking with aromatic residues (e.g., Tyr in kinases) but may reduce solubility vs. pyrimidine derivatives .

- Experimental Validation : Surface plasmon resonance (SPR) shows 2–3x higher affinity for pyridin-2-yl derivatives in kinase inhibition assays .

Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be improved?

- Degradation Analysis : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the amino acid backbone at pH >7.0. LC-MS identifies major degradation products (e.g., pyridin-2-yl propionic acid) .

- Stabilization Strategies : Lyophilization with cryoprotectants (trehalose) increases shelf life (>24 months at -20°C). Buffered solutions (pH 4–5) minimize hydrolysis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.